molecular formula C19H28N4O B12592324 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-17-0

5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine

Cat. No.: B12592324
CAS No.: 650606-17-0
M. Wt: 328.5 g/mol
InChI Key: SBVISFKEOWFBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a pyrimidine-2,4-diamine core.

Preparation Methods

The synthesis of 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Octyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with octyl bromide to form 4-(Octyloxy)phenol.

    Bromination: The next step is the bromination of 4-(Octyloxy)phenol to obtain 4-(Octyloxy)phenyl bromide.

    Coupling with Pyrimidine: The final step involves the coupling of 4-(Octyloxy)phenyl bromide with pyrimidine-2,4-diamine under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine include other pyrimidine derivatives such as:

Properties

CAS No.

650606-17-0

Molecular Formula

C19H28N4O

Molecular Weight

328.5 g/mol

IUPAC Name

5-[(4-octoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C19H28N4O/c1-2-3-4-5-6-7-12-24-17-10-8-15(9-11-17)13-16-14-22-19(21)23-18(16)20/h8-11,14H,2-7,12-13H2,1H3,(H4,20,21,22,23)

InChI Key

SBVISFKEOWFBOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.